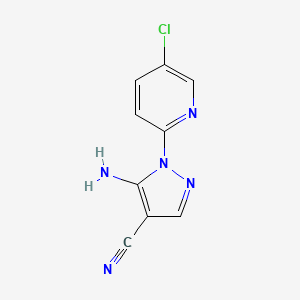

5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C9H6ClN5 and its molecular weight is 219.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and its potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H8ClN5

- Molecular Weight : 239.66 g/mol

- CAS Number : 5346-53-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including kinases and receptors involved in cancer progression and other diseases. The compound acts as a selective inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several malignancies.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of lung and gastric cancer cells with IC50 values in the nanomolar range:

| Cell Line | IC50 (nM) |

|---|---|

| NCI-H520 (Lung) | 19 |

| SNU-16 (Gastric) | 59 |

| KATO III (Gastric) | 73 |

This suggests that the compound may serve as a promising candidate for developing anticancer therapies targeting FGFRs, particularly in cases where drug resistance is observed due to mutations in these receptors .

Other Pharmacological Effects

In addition to its anticancer properties, this compound has been evaluated for other biological activities, including:

- Anti-inflammatory Effects : It has shown potential in reducing inflammation markers in vitro.

- Anticonvulsant Activity : Compounds with similar structures have been reported to exhibit anticonvulsant properties, suggesting potential utility in treating epilepsy .

Case Studies

A notable study highlighted the synthesis and biological evaluation of various derivatives of pyrazole compounds, including this compound. The study indicated that structural modifications could enhance potency and selectivity against specific cancer types .

Another investigation focused on the compound's interaction with FGFRs, revealing that it binds irreversibly to FGFR1, which could lead to sustained inhibition of receptor activity and prolonged therapeutic effects in cancer treatment .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile exhibit anticancer properties. For instance, derivatives of pyrazole have been studied for their effectiveness against various cancer cell lines. The presence of the chloro group on the pyridine ring enhances the compound's ability to interact with biological targets associated with cancer proliferation and survival pathways .

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. Studies have reported that pyrazole derivatives can inhibit the growth of bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways, making it a candidate for developing new antibiotics .

Neuroprotective Effects

There is emerging evidence that pyrazole derivatives can serve neuroprotective roles, particularly in conditions like epilepsy and neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may contribute to its therapeutic effects in treating anxiety and muscle spasticity .

Organic Synthesis

Intermediate in Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, to yield more complex structures such as thieno[2,3-b]pyridines. These transformations are critical for developing novel compounds with potential biological activities .

Reactions with Nucleophiles

The compound has been found to react with various nucleophiles, making it a useful building block in synthesizing other heterocyclic compounds. For example, reactions with thiolates derived from cyanopyridine have been reported, which can lead to the formation of new pyrazolo[3,4-d]pyridazine derivatives .

Agrochemical Applications

Herbicidal Activity

Research indicates that pyrazole derivatives can exhibit herbicidal properties, making them candidates for agricultural applications. The mechanism typically involves inhibiting specific enzyme pathways crucial for plant growth, thus providing a means to manage unwanted vegetation effectively .

Case Studies and Research Findings

Propriétés

IUPAC Name |

5-amino-1-(5-chloropyridin-2-yl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN5/c10-7-1-2-8(13-5-7)15-9(12)6(3-11)4-14-15/h1-2,4-5H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUCWWOAZXGYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.